3-(4,4-Dimethylcyclohexyl)benzonitrile
Description
3-(4,4-Dimethylcyclohexyl)benzonitrile is an aromatic nitrile compound featuring a benzonitrile core substituted at the 3-position with a 4,4-dimethylcyclohexyl group.
Properties
Molecular Formula |
C15H19N |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
3-(4,4-dimethylcyclohexyl)benzonitrile |
InChI |
InChI=1S/C15H19N/c1-15(2)8-6-13(7-9-15)14-5-3-4-12(10-14)11-16/h3-5,10,13H,6-9H2,1-2H3 |
InChI Key |
JNFRHFKICMRCLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C2=CC=CC(=C2)C#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Dimethylcyclohexyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4,4-dimethylcyclohexylamine with benzonitrile under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(4,4-Dimethylcyclohexyl)benzonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) and diisobutylaluminum hydride (DIBAL) are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Amines and other reduced forms.
Substitution: Halogenated benzonitrile derivatives.
Scientific Research Applications
3-(4,4-Dimethylcyclohexyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4,4-Dimethylcyclohexyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Structural Analogs with Modified Cyclohexyl Groups
3-[2-(4,4-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]benzonitrile
This compound shares the 4,4-dimethylcyclohexyl moiety but incorporates a dioxocyclohexylidene hydrazine group. The additional electron-withdrawing dioxo group and hydrazine linker enhance intermolecular interactions, leading to distinct crystallographic packing and thermal stability compared to the simpler 3-(4,4-dimethylcyclohexyl)benzonitrile. The molecular weight (418.1 g/mol via ESI-MS) and reduced solubility in polar solvents further differentiate it .- The phosphonothiolate functional group introduces significant steric hindrance and reactivity differences, highlighting how substituent position (4,4- vs. electronic materials) .
Key Observations :
- Electron-Withdrawing Effects: The cyano group in this compound provides moderate electron withdrawal, whereas trifluoromethyl groups in enhance acceptor strength, improving charge transfer in OLEDs .
- Donor-Acceptor Balance: Phenazine (DHPZ-2BN) and phenoxazine/carbazole derivatives () demonstrate that strong donor units paired with benzonitrile improve thermally activated delayed fluorescence (TADF), a feature absent in the target compound due to its non-conjugated cyclohexyl group .
Cyclohexyl Derivatives with Diverse Functional Groups
- 2,6-Dimethylcyclohexyl N,N-dimethylphosphoramidocyanidate (): Features a 2,6-dimethylcyclohexyl group with a phosphoramidocyanidate functional group. The substituent positions (2,6- vs. 4,4-dimethyl) alter ring conformation, affecting solubility and reactivity. Such compounds are typically used in chemical synthesis rather than electronic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
